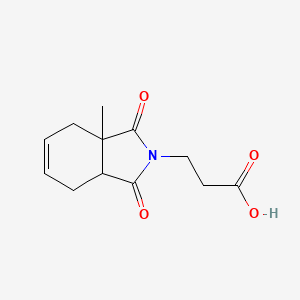![molecular formula C19H33N3OS B4079011 2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol](/img/structure/B4079011.png)
2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane derivative is then reacted with piperazine in the presence of a thioxomethylating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thioxomethyl group can be reduced to a thiol or sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the thioxomethyl group can participate in redox reactions, influencing the compound’s biological activity. The piperazine ring provides structural flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol: A simpler piperazine derivative with similar structural features but lacking the adamantane and thioxomethyl groups.
2-((4-aminopentyl)(ethyl)amino)ethan-1-ol: Another piperazine derivative with different substituents, used in various chemical and biological studies.
Uniqueness
2-(4-{[(Adamantanylethyl)amino]thioxomethyl}piperazinyl)ethan-1-ol is unique due to the presence of the adamantane group, which imparts rigidity and enhances hydrophobic interactions, and the thioxomethyl group, which adds redox activity
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-4-(2-hydroxyethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3OS/c1-14(19-11-15-8-16(12-19)10-17(9-15)13-19)20-18(24)22-4-2-21(3-5-22)6-7-23/h14-17,23H,2-13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZIJBDYXXHQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)N4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[(4-Methoxy-3-nitrophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] pyridine-4-carboxylate](/img/structure/B4078939.png)


![N-(4-{[(4-bromophenyl)amino]carbonyl}phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4078955.png)

![Ethyl 4-[2-[(2,4-dichlorobenzoyl)amino]-5-iodobenzoyl]piperazine-1-carboxylate](/img/structure/B4078964.png)


![methyl {4-methyl-2-oxo-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B4079018.png)
![N-[(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B4079022.png)
![N-{1-[5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B4079024.png)
![2-(3-methoxyphenoxy)-1-[(2-methyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4079026.png)
